2-(benzylthio)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

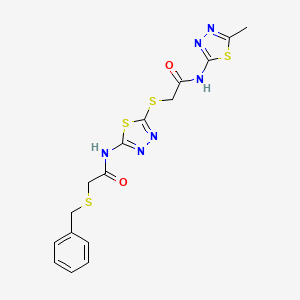

This compound is a bis-thiadiazole derivative featuring a benzylthio group, a methyl-substituted thiadiazole, and an acetamide linker. Its structure includes two 1,3,4-thiadiazole rings connected via thioether bridges, with one ring substituted by a 5-methyl group and the other by a benzylthio moiety.

Properties

IUPAC Name |

2-benzylsulfanyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2S4/c1-10-19-20-14(27-10)18-13(24)9-26-16-22-21-15(28-16)17-12(23)8-25-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,17,21,23)(H,18,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBIOPDBMHZJQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzylthio)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole family known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3,4-thiadiazole derivatives with various thio and acetamide groups. The synthetic pathway often includes the use of reagents such as benzyl chloride and thiourea under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Numerous studies have indicated that thiadiazole derivatives exhibit significant antimicrobial activity. In particular:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. Some derivatives demonstrated activity comparable to established antibiotics such as norfloxacin and ciprofloxacin .

Cytotoxic Effects

Research has also highlighted the cytotoxic potential of thiadiazole derivatives against various cancer cell lines:

- Anticancer Activity : Studies have reported that derivatives with similar structures exhibit promising anticancer properties. For instance, certain compounds have shown IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . These compounds often induce apoptosis in cancer cells while sparing normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

Case Studies

Several case studies have documented the efficacy of thiadiazole compounds:

- Study on Antimicrobial Activity : A series of thiadiazole derivatives were synthesized and tested against a panel of bacteria. The study found that modifications in the benzyl group significantly affected the antibacterial potency .

- Cytotoxicity Assessment : In a comparative study involving various thiadiazole derivatives against cancer cell lines, it was observed that specific substitutions on the thiadiazole ring led to enhanced cytotoxic effects. The study utilized MTT assays to quantify cell viability post-treatment .

Comparison with Similar Compounds

Structural Comparisons

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methyl group (electron-donating) contrasts with nitro or fluoro substituents in analogues, which may alter electronic environments and target binding .

Key Observations :

- Nitro Groups vs. Methyl : Nitro-substituted analogues (e.g., ) show potent analgesic activity but may exhibit higher toxicity compared to the target compound’s methyl group, which balances stability and safety .

- Fluorine’s Role : Fluorophenyl derivatives (e.g., ) demonstrate enhanced antimicrobial activity due to increased electronegativity and membrane disruption, suggesting the target compound’s benzylthio group could be optimized for similar effects .

Key Observations :

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core followed by sequential acylation and thioether coupling. Key steps include:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions.

- Acylation : Coupling of the thioacetamide group using reagents like EDCI/HOBt in anhydrous DMF at 0–25°C .

- Thioether linkage : Reaction of thiol-containing intermediates with alkyl halides or disulfides in acetone or DMF, catalyzed by K₂CO₃ at reflux .

Critical parameters include temperature control (0–80°C), solvent polarity (DMF for polar intermediates, acetone for thiol reactions), and reaction time (3–12 hours). Yields are optimized by stepwise purification via column chromatography .

Q. Which characterization techniques are essential for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., benzylthio CH₂ at δ 3.8–4.2 ppm, amide NH at δ 10–12 ppm) and confirms regiochemistry of thiadiazole substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₆H₁₅N₅O₃S₃) with <2 ppm error .

- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How should researchers design initial biological activity assays?

- In vitro antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Anti-inflammatory testing : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

- Substituent variation : Synthesize analogs with modified benzylthio (e.g., electron-withdrawing -NO₂, electron-donating -OCH₃) or 5-methylthiadiazole groups to assess electronic effects on bioactivity .

- Bioisosteric replacement : Replace thiadiazole with oxadiazole or triazole rings to evaluate ring-specific interactions .

- Pharmacophore mapping : Use molecular alignment tools (e.g., Schrodinger’s Phase) to identify critical hydrogen-bonding (amide, thiadiazole N) and hydrophobic (benzyl) motifs .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Glide docking into target pockets (e.g., EGFR kinase, PDB: 1M17) to prioritize key residues (e.g., Lys721 for hydrogen bonding with the amide group) .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability (RMSD <2 Å over 100 ns trajectories) .

- QSAR modeling : CoMFA/CoMSIA to correlate substituent descriptors (logP, polar surface area) with IC₅₀ values .

Q. How can inconsistencies in bioactivity data across experimental models be addressed?

- Model-specific factors : Compare cell permeability (e.g., Caco-2 assays) vs. in vivo bioavailability. Low oral absorption may explain poor in vivo efficacy despite strong in vitro activity .

- Assay conditions : Standardize ATP levels in cytotoxicity assays (MTT vs. resazurin) to avoid false negatives .

- Metabolic stability : Test hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation .

Q. What methodologies resolve contradictions in spectral data during structural elucidation?

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals (e.g., thiadiazole C-2 vs. C-5 carbons) by correlating ¹H-¹³C long-range couplings .

- X-ray crystallography : Confirm regiochemistry of thioether linkages and amide bond geometry .

- Isotopic labeling : Use ¹⁵N-labeled intermediates to assign nitrogen environments in complex heterocycles .

Q. How can reaction yields be optimized when competing side reactions occur?

- Stoichiometric control : Limit excess alkylating agents to prevent over-substitution of thiol groups .

- Catalyst screening : Test Pd(OAc)₂ or CuI for Ullmann-type couplings to reduce disulfide byproducts .

- In situ monitoring : Use TLC (hexane:EtOAc 3:1) or inline IR spectroscopy to terminate reactions at >90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.